Thallium cyclopentadienide
Overview
Description
Thallium cyclopentadienide, also known as cyclopentadienylthallium, is an organothallium compound with the chemical formula C₅H₅Tl. This light yellow solid is insoluble in most organic solvents but sublimes readily. It is primarily used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .
Scientific Research Applications
Thallium cyclopentadienide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of transition metal and main group cyclopentadienyl complexes.
Catalysis: this compound is employed in the preparation of catalysts for vinyl addition polymerization and copolymerization reactions.
Material Science: It is used in the synthesis of versatile carbon ligands via oxidative cyclization.
Safety and Hazards
Thallium cyclopentadienide is classified as Acute Tox. 2 Inhalation - Acute Tox. 2 Oral - Aquatic Chronic 2 - STOT RE 2 . It is fatal if swallowed or inhaled, may cause damage to organs through prolonged or repeated exposure, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and use only outdoors or in a well-ventilated area .
Mechanism of Action
Thallium cyclopentadienide, also known as thallous cyclopentadienide, is an organothallium compound with the formula C5H5Tl . This light yellow solid is insoluble in most organic solvents but sublimes readily . It is used as a precursor to transition metal and main group cyclopentadienyl complexes, as well as organic cyclopentadiene derivatives .
Target of Action
It is known to be used as a precursor to transition metal and main group cyclopentadienyl complexes . These complexes can interact with various biological targets, depending on their specific structure and properties.
Mode of Action
It is known to be used in the preparation of η5-Cyclopentadienylpalladium (II) complexes as catalysts for vinyl addition polymerization and copolymerization reactions . This suggests that it may interact with its targets by facilitating chemical reactions or serving as a catalyst.
Biochemical Pathways
Thallium, a component of the compound, is known to exert cellular toxicity on various tissues through mitochondria-mediated oxidative stress and endoplasmic reticulum stress .
Pharmacokinetics
It is known that the compound is a light yellow solid that is insoluble in most organic solvents but sublimes readily . This suggests that its bioavailability may be influenced by these physical and chemical properties.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is known to sublime readily . Furthermore, its action and efficacy may be influenced by the specific chemical environment in which it is used, such as the presence of other reactants or catalysts.
Preparation Methods
Thallium cyclopentadienide is typically prepared by the reaction of thallium(I) sulfate, sodium hydroxide, and cyclopentadiene. The reaction proceeds as follows :
[ \text{Tl}_2\text{SO}_4 + 2 \text{NaOH} \rightarrow 2 \text{TlOH} + \text{Na}_2\text{SO}_4 ] [ \text{TlOH} + \text{C}_5\text{H}_6 \rightarrow \text{TlC}_5\text{H}_5 + \text{H}_2\text{O} ]
The compound adopts a polymeric structure, consisting of infinite chains of bent metallocenes. Upon sublimation, the polymer cracks into monomers of C₅v symmetry .
Chemical Reactions Analysis
Thallium cyclopentadienide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form thallium(III) compounds.
Substitution: It can participate in substitution reactions where the cyclopentadienyl ligand is replaced by other ligands.
Coordination: This compound acts as a ligand in coordination chemistry, forming complexes with transition metals and main group elements.
Common reagents used in these reactions include oxidizing agents, other ligands, and transition metals. The major products formed from these reactions are various thallium complexes and substituted cyclopentadienyl compounds .
Comparison with Similar Compounds
Thallium cyclopentadienide can be compared with other cyclopentadienyl compounds such as cyclopentadienyl sodium, cyclopentadienyl magnesium bromide, and bis(cyclopentadienyl)magnesium. Compared to these compounds, this compound is less air-sensitive and less of a reducing agent, making it more stable and easier to handle in various chemical reactions .
Similar compounds include:
- Cyclopentadienyl sodium
- Cyclopentadienyl magnesium bromide
- Bis(cyclopentadienyl)magnesium
Properties
IUPAC Name |
cyclopenta-2,4-dien-1-ylthallium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.Tl/c1-2-4-5-3-1;/h1-5H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLJDPOVAWGBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=C1)[Tl] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Tl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow powder; Insoluble in water; [Alfa Aesar MSDS] | |
Record name | Cyclopentadienylthallium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
34822-90-7 | |
Record name | Thallium, (eta5-2,4-cyclopentadien-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034822907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentadienylthallium | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114719 | |
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Record name | Thallium, (.eta.5-2,4-cyclopentadien-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentadienylthallium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.466 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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